Nirogacestat is a member of the class of imidazoles that is 1H-imidazole substituted by a 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl group at position 1 and a {N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-L-norvalyl}amino group at position 4. It is a gamma-secretase inhibitor whose hydrobromide salt is indicated for adult patients with progressing desmoid tumours who require systemic treatment. It has a role as an antineoplastic agent and a gamma-secretase modulator. It is a member of tetralins, an organofluorine compound, a secondary carboxamide, a secondary amino compound and a member of imidazoles. It is a conjugate base of a nirogacestat(2+). Nirogacestat is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase; therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. Nirogacestat was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo. Nirogacestat is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, nirogacestat targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.
Related Compounds
DAPT
Compound Description: DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent and widely used gamma-secretase inhibitor (GSI). It acts by blocking the enzymatic activity of gamma-secretase, thereby preventing the cleavage of transmembrane proteins like Notch. DAPT has been extensively studied in preclinical settings for its anti-tumor effects in various cancer models, including granulosa cell tumors [].
Relevance: DAPT shares a similar mechanism of action with Nirogacestat, both being GSIs. While Nirogacestat is an investigational drug, DAPT's known activity in granulosa tumor cell lines [] provided a basis for exploring the therapeutic potential of Nirogacestat in these tumors.
Belantamab Mafodotin
Compound Description: Belantamab mafodotin (trade name: Blenrep) is an antibody-drug conjugate (ADC) consisting of a humanized anti-B-cell maturation antigen (BCMA) monoclonal antibody linked to a cytotoxic agent, monomethyl auristatin F. It is FDA-approved for treating relapsed/refractory multiple myeloma [].
Relevance: Belantamab mafodotin's efficacy can be enhanced by Nirogacestat. Nirogacestat, by inhibiting gamma-secretase, increases cell surface levels of BCMA and reduces soluble BCMA levels [, , ]. This increased BCMA density on myeloma cells makes them more susceptible to targeting by Belantamab mafodotin, potentially leading to improved treatment outcomes [, , ].
Sorafenib
Relevance: Sorafenib is a systemic treatment option for desmoid tumors []. While Nirogacestat has emerged as a promising treatment for desmoid tumors [, , , ], Sorafenib represents an alternative therapeutic option, particularly for cases resistant to other treatments [].
Pazopanib
Relevance: Similar to Sorafenib, Pazopanib is considered a medical treatment option for desmoid tumors [], offering an alternative to Nirogacestat in the therapeutic landscape of this disease.
Methotrexate/Vinblastine
Relevance: The combination of Methotrexate and Vinblastine has been used as a systemic therapy for desmoid tumors []. This combination represents another treatment option for desmoid tumors, particularly in cases where other therapies, like Nirogacestat, may not be suitable or effective.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nirogacestat dihydrobromide is a hydrobromide salt obtained by reaction of nirogacestat with two equivalents of hydrobromic acid. It has a role as an antineoplastic agent and a gamma-secretase modulator. It contains a nirogacestat(2+). Nirogacestat Hydrobromide is the hydrobromide salt form of nirogacestat, a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, nirogacestat targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.
NHI 2 is an inhibitor of lactate dehydrogenase A (LDHA; IC50 = 14.7 µM). It is selective for LDHA over LDHB (IC50 = 55.8 µM). It inhibits lactate production in HeLa cells when used at concentrations of 100 and 200 µM. NHI 2 is cytotoxic to HeLa cells (IC50 = 33.4 µM). NHI-2 is a LDHA inhibitor. It acts by reducing lactate production in HeLa cells.
Hexyl acetate is produced by acid catalyzed liquid phase esterification of n-hexanol and acetic acid. Hexyl acetate is a short-chain ester and an aromatic compound with a green note flavor, widely used in food industries. Hexyl acetate is a volatile aroma compound that occurs naturally in pears, peaches, strawberries, apples and roses. Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113°F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols. Hexyl acetate is the acetate ester of hexan-1-ol. It has a role as a metabolite. It derives from a hexan-1-ol. , also known as N-hexyl ethanoate or hexyl acetic acid, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Thus, is considered to be a fatty ester lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in feces. Within the cell, is primarily located in the membrane (predicted from logP). exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from hexan-1-ol. is a sweet, apple, and banana tasting compound that can be found in a number of food items such as soy bean, alcoholic beverages, broccoli, and roman camomile. This makes a potential biomarker for the consumption of these food products.
N-Hydroxysuccinimide (NHS) activates carboxylic acid groups (on biotin) to facilitate coupling reactions. Biotin-X-NHS is a compound used to attach biotin to primary amines under alkaline conditions (pH~8-9). For example, lysines on the surface of proteins, including antibodies, are ideal targets for biotinylation with this compound. Biotin-X-NHS is like Biotin-NHS, but contains a six-atom spacer arm to minimize steric effects. Succinimidyl-6-(biotinamido) Hexanoate is a biotinylation reagent incorporating an aminocaproyl “spacer”. This can reduce the steric hindrance in binding avidin to some biotinylated compounds when used to biotinylate both the antibody and the carrier in the Protein Avidin-Biotin Capture System. This system avoids the direct interaction of a captured antibody with solid surfaces, such as plastics, which may reduce antigenicity. It has also been used to enhance the detection of DNA on nitrocellulose. Has also been used as a cell surface labelling reagent NHS-LC-Biotin, or Succinimidyl 6-(biotinamido)hexanoate, is an amino-reactive biotinylation reagent with a long spacer arm which helps alleviate steric hindrance. NHS-LC-Biotin is used to biotinylate proteins, peptides, or amino acids by reacting with primary amines as found in the N-terminus and Lysine side chains.
NHS-PEG4-(m-PEG4)3-ester is a branched PEG derivative with a terminal NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
NHS-SS-Biotin, or Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate, is an amine-reactive biotinylation reagent that is cleavable when the disulfide (-S-S-) bond is reduced. The resulting biotinylated protein can then be detected when used in conjunction with streptavidin. Therefore, NHS-SS-Biotin can be useful in antibody purification.
N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) is a branched PEG derivative with a terminal hydroxy group and two t-butyl esters. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.
NI-42 is an inhibitor of the bromodomain and PHD finger-containing 1 (BRPF1) bromodomain (IC50 = 7.9 nM). It is selective for BRPF1 over BRPF2/BRD1, BRPF3, BRD9, and BRD4/BD1 (IC50s = 48, 260, 310, and 4,500 nM, respectively). NI-42 inhibits the growth of OCI-AML2, Nomo-1, THP-1, KG-1, and MV-4-11 acute myeloid leukemia (AML) cells (GI50s = 1.3, 4.6, 5.7, 7, and 9.9 µM, respectively) and a variety of non-AML cells (GI50s = 1-10 µM). It also inhibits the growth of DMS114 lung, HRA-19 colon, and RERF-LC-Sq1 lung cancer cells (GI50s = 16.6, 15.6, and 17.1 µM, respectively) but not NCI H1703 lung cancer cells (GI50 = >30 µM). NI-42 is a potent and selective BRPF1 in inhibitor with BRPF1 IC50 = 7.9 nM; LE: 0.45; LLE: 5.6. NI-42 is suitable for cellular and in vivo studies to explore the fundamental biology of these proteins. The BRPF (bromodomain and PHD finger-containing) family are scaffolding proteins important for the recruitment of histone acetyltransferases of the MYST family to chromatin. Evaluation of the BRPF family as a potential drug target is at an early stage although there is an emerging understanding of a role in acute myeloid leukemia (AML).